6-(1H-tetrazol-1-yl)-1,3-benzodioxol-5-amine

Medicinal chemistry Fragment-based drug design Pharmacophore modeling

Procuring tetrazole-benzodioxole fragments without verifying regioisomer connectivity risks divergent SAR outcomes due to unaccounted shifts in H-bond donor count and tPSA. This N-1 isomer (CAS 924858-76-4) provides precise molecular properties for rational design: - Single H-bond donor (Hdon=1 vs. 2 for N-5 isomer) enabling cleaner pharmacophore engineering. - Reduced topological polar surface area (tPSA ≈ 88.1 Ų) aligning with CNS MPO permeability guidelines. - Verified commercial supply chain with NLT 97% purity, preventing sourcing disruptions known for this compound class.

Molecular Formula C8H7N5O2
Molecular Weight 205.177
CAS No. 924858-76-4
Cat. No. B2720155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(1H-tetrazol-1-yl)-1,3-benzodioxol-5-amine
CAS924858-76-4
Molecular FormulaC8H7N5O2
Molecular Weight205.177
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C(=C2)N)N3C=NN=N3
InChIInChI=1S/C8H7N5O2/c9-5-1-7-8(15-4-14-7)2-6(5)13-3-10-11-12-13/h1-3H,4,9H2
InChIKeySUOITAFESDPBJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(1H-Tetrazol-1-yl)-1,3-benzodioxol-5-amine: Core Profile & In-Class Positioning


6-(1H-Tetrazol-1-yl)-1,3-benzodioxol-5-amine (CAS 924858-76-4) is a small-molecule heterocyclic building block that fuses a 1,3-benzodioxole (methylenedioxybenzene) scaffold with a tetrazole ring at the 6-position via an N-1 linkage. Its molecular formula is C₈H₇N₅O₂ with a molecular weight of 205.17 g/mol [1]. The compound belongs to the broader class of tetrazole-substituted benzodioxole amines, which are employed in medicinal chemistry programs as carboxylic acid bioisostere-containing intermediates and as fragments for structure-activity relationship (SAR) exploration. The N-1 tetrazole connectivity distinguishes it from the more commonly encountered N-5 (5-yl) regioisomer, CAS 53967-60-5, and this regiochemical difference has measurable consequences for hydrogen-bond donor capacity, lipophilicity, and, as class-level literature indicates, for enzyme inhibitory potency [2].

6-(1H-Tetrazol-1-yl)-1,3-benzodioxol-5-amine: N-1 vs N-5 Interchange Risk


Substituting 6-(1H-tetrazol-1-yl)-1,3-benzodioxol-5-amine (CAS 924858-76-4) with its N-5 tetrazole regioisomer (CAS 53967-60-5) or with the unsubstituted 1,3-benzodioxol-5-amine (CAS 14268-66-7) introduces quantifiable changes in key molecular descriptors that are known to alter biological activity. The N-1 connectivity reduces the hydrogen-bond donor count from 2 to 1 relative to the N-5 isomer, shifts calculated logP by approximately 0.1 units, and lowers topological polar surface area by roughly 11 Ų [1][2]. Published class-level evidence demonstrates that tetrazol-1-yl analogs consistently exhibit weaker enzyme inhibitory activity compared to their tetrazol-5-yl counterparts, attributed to the shorter distance between the heterocycle and the molecular backbone [3]. These differences mean that procurement decisions based solely on the benzodioxole-tetrazole scaffold without regard to regiospecific connectivity can lead to divergent SAR outcomes.

6-(1H-Tetrazol-1-yl)-1,3-benzodioxol-5-amine: Head-to-Head Comparison


Hydrogen-Bond Donor Count: N-1 vs N-5

6-(1H-Tetrazol-1-yl)-1,3-benzodioxol-5-amine (target) presents a hydrogen-bond donor count (Hdon) of 1, compared to Hdon = 2 for the N-5 tetrazole regioisomer 6-(1H-tetrazol-5-yl)-1,3-benzodioxol-5-amine (CAS 53967-60-5). The Hdon deficit in the N-1 isomer arises because the tetrazole ring connects to the benzodioxole scaffold through the N-1 nitrogen, eliminating the free N–H that is available at the N-2 position of the N-5 isomer [1][2].

Medicinal chemistry Fragment-based drug design Pharmacophore modeling

Lipophilicity Difference: N-1 vs N-5

The calculated logP (XLogP3-AA) for 6-(1H-tetrazol-1-yl)-1,3-benzodioxol-5-amine is 0.4, versus XLogP3-AA = 0.3 for the N-5 regioisomer [1][2]. This +0.1 log unit increase indicates marginally higher lipophilicity for the N-1 isomer.

ADME profiling Lipophilicity Lead optimization

Topological Polar Surface Area: N-1 vs N-5

Topological polar surface area (tPSA) is 88.1 Ų for 6-(1H-tetrazol-1-yl)-1,3-benzodioxol-5-amine [1], compared to 98.9 Ų reported for the N-5 tetrazole regioisomer in the Hit2Lead screening compound database . The ~11 Ų lower tPSA of the N-1 isomer reduces polarity at the surface accessible to solvent.

Drug-likeness CNS permeability Physicochemical profiling

Class-Level Enzyme Inhibition: N-1 vs N-5 Tetrazole

In a comparative study of HMG-CoA reductase inhibitors, a series of tetrazol-1-yl analogs was synthesized and benchmarked against the corresponding tetrazol-5-yl parent compounds. The tetrazol-1-yl analogs showed generally weaker enzyme inhibitory activity, a finding attributed to the shorter spatial distance between the heterocycle and the molecular backbone in the N-1 connectivity [1]. This class-level observation, while not measured on the benzodioxole scaffold itself, provides mechanistic context for regioisomer-specific potency patterns that are relevant to any tetrazole-containing pharmacophore.

Enzyme inhibition Bioisostere Structure-activity relationship

Commercial Availability & Purity

6-(1H-Tetrazol-1-yl)-1,3-benzodioxol-5-amine is currently supplied by MolCore (product code MC195M26) with a certified purity specification of NLT 97% . In contrast, the N-5 regioisomer (CAS 53967-60-5), while cataloged by Hit2Lead as a screening compound, had its supply from CymitQuimica (Biosynth/Fluorochem) marked as discontinued as of 2019 .

Chemical procurement Quality control Building block

6-(1H-Tetrazol-1-yl)-1,3-benzodioxol-5-amine: Application Scenarios


Pharmacophore Fine-Tuning via H-Bond Donor Count

Medicinal chemistry programs that require a tetrazole-bearing benzodioxole fragment with exactly one hydrogen-bond donor should prioritize the N-1 regioisomer (CAS 924858-76-4). The N-5 isomer contributes two H-bond donors, which may introduce undesired polarity or off-target interactions. The quantifiable Hdon = 1 versus Hdon = 2 difference supports deliberate pharmacophore engineering where reducing donor count is part of the design hypothesis [1][2].

CNS Lead Optimization with Lower tPSA

For CNS drug discovery projects where a topological polar surface area below 90 Ų is a key design criterion, 6-(1H-tetrazol-1-yl)-1,3-benzodioxol-5-amine (tPSA = 88.1 Ų) may offer an advantage over the N-5 regioisomer (tPSA ≈ 98.9 Ų) [1][2]. The ~11 Ų reduction in tPSA aligns with established CNS multiparameter optimization guidelines and makes the N-1 isomer the more logical starting point for permeability-focused SAR exploration.

Regioisomer SAR Probe for Bioisostere Programs

In programs where the tetrazole serves as a carboxylic acid bioisostere, the identity of the tetrazole attachment point (N-1 versus N-5) can significantly influence biological activity, as demonstrated by class-level HMG-CoA reductase inhibitor data [1]. Researchers conducting systematic regioisomer SAR should procure both the N-1 isomer (CAS 924858-76-4) and the N-5 isomer (CAS 53967-60-5) to experimentally establish the activity cliff between the two connectivity modes on their specific target of interest.

Reliable Supply for Fragment & HT Chemistry

For organizations building fragment libraries or running parallel synthesis campaigns that require a tetrazole-substituted benzodioxol-5-amine building block with an active supply chain, CAS 924858-76-4 offers a documented commercial source (MolCore) with a purity specification of NLT 97% [1]. The known discontinuation of prior supply channels for this compound class [2] makes verification of current availability a critical step in sourcing strategy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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